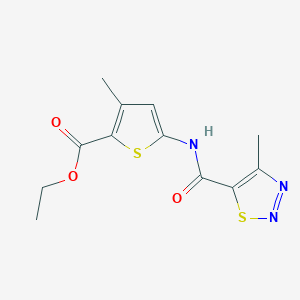

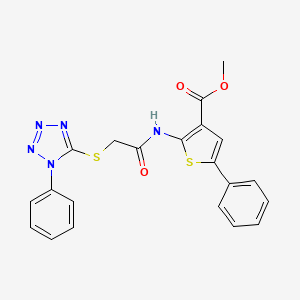

1-(3,4-二甲氧基苯基)-3-(3-(6-吗啉代吡哒嗪-3-基)苯基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

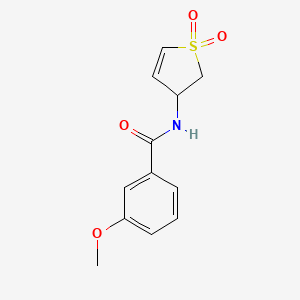

The compound "1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea" is a urea derivative that is likely to possess biological activity given the pharmacophoric features it shares with other urea derivatives. Urea derivatives have been extensively studied for their medicinal properties, particularly as kinase inhibitors and anticancer agents. For instance, diaryl ureas have been identified as important fragments in medicinal chemistry due to their antiproliferative effects against various cancer cell lines . Similarly, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have shown potent activity against chronic myeloid leukemia (CML) cell lines .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of similar compounds, the synthesis has been achieved through structure-based design, which allows for the efficient creation of receptor tyrosine kinase inhibitors . Another approach involves computer-aided design to synthesize 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which have been evaluated for their anticancer properties . These methods highlight the importance of rational design in the synthesis of biologically active urea derivatives.

Molecular Structure Analysis

The molecular structure of urea derivatives is crucial for their biological activity. The presence of specific substituents on the phenyl rings and the nature of the linkages between the core urea moiety and the aromatic systems play a significant role in determining the potency and selectivity of these compounds. For example, variations in the base strength or spatial position of substituents on naphthyridine-2,7-diamines and related 2-ureas have been shown to have only small effects on the potency and selectivity of FGFR and VEGFR inhibitors .

Chemical Reactions Analysis

Urea derivatives can undergo various chemical reactions that are essential for their biological function. The synthesis process often involves multiple steps, including alkylation, debenzylation, amination, and selective cleavage . These reactions contribute to the structural diversity of urea derivatives, allowing for the fine-tuning of their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. For instance, the introduction of dimethoxy groups on the phenyl ring can affect the solubility and potentially the bioavailability of the compound . The presence of morpholine or piperidino groups can also impact the compound's ability to cross biological membranes and its overall pharmacokinetic profile .

科学研究应用

缓蚀作用

1,3,5-三嗪基脲衍生物,包括与 1-(3,4-二甲氧基苯基)-3-(3-(6-吗啉代吡哒嗪-3-基)苯基)脲 结构相似的化合物,已被评估其在酸性溶液中抑制低碳钢腐蚀的有效性。这些衍生物已证明在钢表面上具有很强的吸附性,形成保护层,并表明其作为高效缓蚀剂的潜力 (Mistry、Patel、Patel 和 Jauhari,2011).

抗癌特性

1-芳基-3-[4-(吡啶-2-基甲氧基)苯基]脲的衍生物,其中包括本化合物的结构元素,已被合成并显示出对各种癌细胞系具有显着的抗增殖作用。这些化合物具有作为 BRAF 抑制剂的潜力,BRAF 抑制剂是癌症治疗中的一个关键靶点 (Feng 等,2020).

抗癌和促凋亡作用

与 1-(3,4-二甲氧基苯基)-3-(3-(6-吗啉代吡哒嗪-3-基)苯基)脲 结构相似的化合物已被研究其在非小细胞肺癌细胞中的抗增殖特性。这些化合物可以通过 caspase 依赖和非依赖途径诱导凋亡,表明它们在肺癌治疗中的潜在用途 (Gil 等,2021).

抗慢性粒细胞白血病活性

1-苯基-3-(5-(嘧啶-4-基硫代)-1,3,4-噻二唑-2-基)脲的衍生物已被合成,显示出对慢性粒细胞白血病 (CML) 的有效活性。它们通过减少 PI3K/Akt 信号通路中的蛋白质磷酸化来发挥作用,这与本化合物的结构性质有关 (Li 等,2019).

FGF 受体抑制

与查询化合物相似的具有 3-(3,5-二甲氧基苯基)结构基序的化合物已显示出对 FGF 受体-1 酪氨酸激酶的选择性抑制。它们在癌症治疗中提供作为抗血管生成剂的潜力 (Thompson 等,2000).

Chk1 激酶抑制

与本化合物结构相似的 N-芳基-N'-吡嗪基脲衍生物已显示出对 Chk1 激酶的抑制作用。这种抑制作用对增强癌症治疗中的细胞毒性具有影响 (Li 等,2006).

属性

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O4/c1-30-20-8-6-18(15-21(20)31-2)25-23(29)24-17-5-3-4-16(14-17)19-7-9-22(27-26-19)28-10-12-32-13-11-28/h3-9,14-15H,10-13H2,1-2H3,(H2,24,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJXBGKAAOXSGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

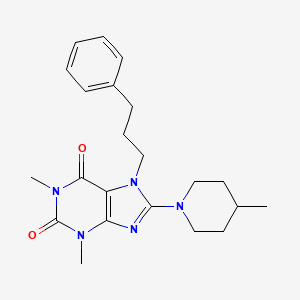

![9-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016259.png)

![1-[(4-methoxyphenoxy)methyl]-1H-1,2,3-benzotriazole](/img/structure/B3016263.png)

![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-methylacetamide](/img/structure/B3016264.png)

![2-[3-[2-(3-nitroanilino)-2-oxoethyl]-1-adamantyl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016268.png)

![2-[3-(1,3-benzodioxol-5-yl)-1H-pyrazol-1-yl]-1-ethanol](/img/structure/B3016271.png)